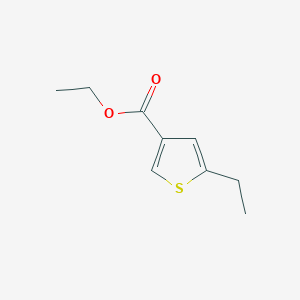

5-Ethyl-thiophene-3-carboxylic acid ethyl ester

Descripción

Propiedades

IUPAC Name |

ethyl 5-ethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-3-8-5-7(6-12-8)9(10)11-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPSZUFERPYNCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CS1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201290967 | |

| Record name | Ethyl 5-ethyl-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19163-51-0 | |

| Record name | Ethyl 5-ethyl-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19163-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-ethyl-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step 1: Formation of 4-Bromo-thiophene-3-carboxylic Acid Ethyl Ester

3,4-Dibromothiophene reacts with isopropyl magnesium chloride (Grignard reagent) to yield 4-bromo-thiophene-3-carboxylic acid ethyl ester. Ethyl chloroformate is subsequently used to esterify the intermediate4.

Reaction Scheme :

Step 2: Ethylation via Molander Reaction

The bromoester undergoes a palladium-catalyzed cross-coupling with potassium vinyltrifluoroborate to install the ethyl group. Hydrogenation of the vinyl intermediate completes the alkylation4:

Key Parameters :

-

Catalyst : Pd(dba)₂ (5 mol%)

-

Solvent : Tetrahydrofuran (THF)

-

Yield : 68–72% after hydrogenation4.

Palladium-Catalyzed Cyanation and Esterification

A modified route from YouTube experimental protocols4 involves bromination followed by cyanation:

Step 1: Bromination at the 5-Position

Ethyl 4-ethylthiophene-3-carboxylate is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding ethyl 5-bromo-4-ethylthiophene-3-carboxylate.

Conditions :

-

Reagent : NBS (1.1 equiv)

-

Solvent : DMF, 0°C to room temperature

-

Yield : 85%4.

Step 2: Cyanation and Hydrolysis

The bromoester is treated with copper(I) cyanide (CuCN) in DMF to introduce the cyano group, followed by hydrolysis to the carboxylic acid and re-esterification:

Yield : 62% over three steps4.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Fischer Esterification | 5-Ethyl-thiophene-3-carboxylic acid | Reflux with EtOH/HCl | 70–75 | Simplicity, low cost | Requires pure acid precursor |

| Grignard Alkylation | 3,4-Dibromothiophene | Grignard reaction, Pd coupling | 68–72 | Regioselective ethylation | Multi-step, air-sensitive reagents |

| Cyanation-Hydrolysis | Ethyl 4-ethylthiophene-3-carboxylate | Bromination, CuCN, hydrolysis | 62 | Functional group tolerance | Low overall yield |

Challenges and Optimization Strategies

Regioselectivity in Thiophene Functionalization

The electronic effects of the thiophene ring complicate direct substitution. Meta-directing groups (e.g., esters) favor functionalization at the 5-position, but competing side reactions occur without careful catalyst selection.

Purification Techniques

Catalytic Efficiency

Palladium catalysts (e.g., Pd(dba)₂) enhance cross-coupling yields but require inert atmospheres. Recent advances suggest nickel catalysts could reduce costs4.

Análisis De Reacciones Químicas

Types of Reactions

5-Ethyl-thiophene-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding alcohols.

Substitution: Halogenated thiophene derivatives.

Aplicaciones Científicas De Investigación

Antiviral Applications

One of the most significant applications of 5-Ethyl-thiophene-3-carboxylic acid ethyl ester is its potential as an antiviral agent. Research has demonstrated that derivatives of thiophene-carboxylic acid esters can inhibit the replication of HIV-1. A study indicated that specific compounds within this class exhibited potent antiviral activity, with an IC50 value of approximately 346.3 nM against HIV-1 in cell lines . The mechanism involves the suppression of the Rev protein, which is crucial for the viral replication process.

Case Study: Anti-HIV Activity

- Compound Tested : Ethyl 2-[2-(4,5-bis-chloro-6-oxo-1,6-dihydrogen dazin-1-base) acetylamino]-4-methyl-5-(methylcarbamoyl) thiophene-3-carboxylic acid ethyl ester.

- IC50 Value : 346.3 nM.

- Mechanism : Inhibition of Rev protein activity leading to reduced viral replication in CD4+ T lymphocytes.

Synthesis of Pharmaceutical Intermediates

The compound serves as a crucial reagent in the synthesis of various pharmaceutical intermediates. It has been utilized in the production of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, which are known to act as dual inhibitors of thymidylate synthase and dihydrofolate reductase, both important targets in cancer therapy .

Synthesis Process

The synthesis often involves multi-step organic reactions where 5-Ethyl-thiophene derivatives are reacted with other reagents to yield complex molecules with therapeutic potential.

Use in Dye Manufacturing

Another notable application is in the dye manufacturing industry. 5-Ethyl-thiophene-3-carboxylic acid ethyl ester can be used as an intermediate or component in synthesizing various dyes due to its unique chemical properties that allow for effective colorant characteristics .

Mecanismo De Acción

The mechanism of action of 5-Ethyl-thiophene-3-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ester functional group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways .

Comparación Con Compuestos Similares

Comparison with Similar Thiophene Derivatives

The following table compares key structural and functional attributes of 5-ethyl-thiophene-3-carboxylic acid ethyl ester with structurally related compounds from the evidence:

Key Observations:

Substituent Position and Reactivity: The position of substituents significantly impacts reactivity. For example, ethyl 5-(3-pyridinyl)-2-thiophenecarboxylate has a carboxylate at position 2, whereas the target compound’s carboxylate at position 3 may alter regioselectivity in reactions. Amino groups at position 2 (e.g., ) facilitate nucleophilic substitution or condensation reactions, whereas ethyl or acetyl groups at position 5 influence steric bulk and lipophilicity.

Functional Group Effects: Ethyl vs. Pyridinyl vs. Methyl: The 3-pyridinyl substituent () introduces aromatic nitrogen, enabling hydrogen bonding and metal coordination, which are absent in alkyl-substituted analogs.

Synthetic Utility: Compounds like ethyl 2-amino-5-methylthiophene-3-carboxylate are precursors for fused heterocycles (e.g., thienopyrimidines), while chloroacetamido derivatives () are tailored for cross-coupling or peptide-like modifications.

Actividad Biológica

5-Ethyl-thiophene-3-carboxylic acid ethyl ester (CAS No. 19163-51-0) is a compound belonging to the thiophene family, characterized by a five-membered ring that includes a sulfur atom. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. The compound's unique structure, which features an ethyl group at the 5-position and an ester functional group at the 3-position, may contribute to its diverse biological effects.

- Molecular Formula : C9H10O2S

- Molecular Weight : 186.24 g/mol

- Appearance : Light yellow to beige-brown crystalline powder

Biological Activity Overview

Research indicates that 5-Ethyl-thiophene-3-carboxylic acid ethyl ester exhibits promising antimicrobial and anti-inflammatory properties. These activities are crucial for its potential application in drug development and therapeutic interventions.

Antimicrobial Activity

Studies have suggested that this compound possesses significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potential as a therapeutic agent.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been documented through various assays, demonstrating its ability to inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism that could be beneficial for conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 5-Ethyl-thiophene-3-carboxylic acid ethyl ester, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Thiophene-2-carboxylic acid ethyl ester | Different substitution pattern affecting reactivity | Moderate antimicrobial activity |

| Thiophene-3-carboxylic acid ethyl ester | Similar carboxylic structure but lacks ethyl at 5-position | Limited antimicrobial activity |

| 5-Methyl-thiophene-3-carboxylic acid ethyl ester | Methyl substitution instead of ethyl | Enhanced anti-inflammatory effects |

The differences in substitution patterns significantly influence the reactivity and biological activity of these compounds.

Case Studies and Research Findings

-

Antimicrobial Studies

- A study conducted at the National Cancer Institute assessed the antimicrobial effects of several thiophene derivatives, including 5-Ethyl-thiophene-3-carboxylic acid ethyl ester. Results indicated that this compound had lower MIC values compared to other derivatives, suggesting superior efficacy against tested pathogens .

-

Anti-inflammatory Mechanisms

- In vitro studies demonstrated that 5-Ethyl-thiophene-3-carboxylic acid ethyl ester inhibited the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent .

- Cytotoxicity Assessments

The biological activity of 5-Ethyl-thiophene-3-carboxylic acid ethyl ester is believed to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the ethyl group enhances steric interactions, potentially allowing for more effective binding to biological targets compared to other thiophene derivatives.

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 5-ethyl-thiophene-3-carboxylic acid ethyl ester?

The compound is typically synthesized via cyclization or esterification reactions. A common approach involves:

- Step 1 : Condensation of ethyl acetoacetate with sulfur-containing precursors (e.g., elemental sulfur or Lawesson’s reagent) under controlled heating (80–120°C) to form the thiophene ring .

- Step 2 : Alkylation at the 5-position using ethyl halides or Grignard reagents in anhydrous solvents (e.g., THF or DMF) .

- Step 3 : Esterification of the carboxylic acid group using ethanol in the presence of acid catalysts (e.g., H₂SO₄) .

Key intermediates include 2-amino-thiophene derivatives, which can be further functionalized .

Q. What safety protocols are critical during handling and storage?

- Handling : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood due to respiratory hazards .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are essential for structural validation?

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for cyclization efficiency .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 6 hours) .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (20–50%) to isolate high-purity fractions .

Q. How should researchers resolve discrepancies in spectroscopic data?

- Cross-Validation : Compare NMR/IR results with computational predictions (e.g., DFT simulations) .

- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials) .

- Crystallography : Resolve ambiguous peaks via single-crystal X-ray diffraction to confirm substituent orientation .

Q. What computational methods predict the compound’s reactivity or bioactivity?

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity trends .

Q. How are hydrogen-bonding networks in crystalline forms elucidated?

- X-ray Crystallography : Resolve intermolecular interactions (e.g., N-H···O=C) in the lattice .

- Hirshfeld Analysis : Quantify contact contributions (e.g., C-H···π interactions) using CrystalExplorer .

Q. What strategies address low reproducibility in scaled-up synthesis?

- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy .

- Kinetic Studies : Identify rate-limiting steps using stopped-flow techniques .

- DoE (Design of Experiments) : Optimize parameters (e.g., reagent stoichiometry, mixing speed) via factorial design .

Q. Methodological Considerations

Q. How should researchers validate novel derivatives for publication?

- Full Characterization : Provide NMR (¹H, ¹³C, DEPT), HRMS, and elemental analysis data .

- Comparative Analysis : Match melting points and Rf values with literature for known analogs .

- Error Margins : Report uncertainties (e.g., ±0.5°C for m.p., ±0.1% for purity) .

Q. What ethical guidelines apply to experimental design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.